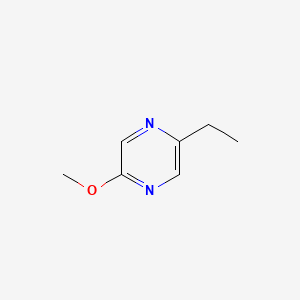

2-Ethyl-5-methoxypyrazine

Description

Presence in Diverse Natural Matrices

The prevalence of 2-Ethyl-5-methoxypyrazine extends across a variety of food, beverage, and environmental systems.

This pyrazine (B50134) derivative is a key aroma component in many of the foods and beverages we consume daily.

Thermally Processed Food Products

The desirable roasted and nutty scents of many cooked foods can be attributed to the presence of this compound.

Roasted Coffee: In roasted coffee beans, this compound is a notable volatile compound, contributing to the characteristic coffee aroma. dergipark.org.trresearchgate.nethsppharma.com Studies have shown that roasting suppresses undesirable "peasy" off-odors from other pyrazines and develops the pleasant roasty aroma where this compound plays a role. oup.com The concentration of this and other pyrazines can be influenced by the post-harvest processing of the coffee cherries, with drier processes potentially leading to higher pyrazine formation. oup.com

Cocoa and Chocolate: this compound is a significant flavor-active compound in cocoa and chocolate products. ebi.ac.ukmdpi.comcsic.esresearchgate.net Its formation is linked to the fermentation and roasting of cocoa beans, with well-fermented beans yielding more pyrazines. mdpi.com The presence of an ethyl group in several pyrazine compounds found in cocoa suggests a crucial role for the amino acid alanine (B10760859) in the development of chocolate's characteristic odor. mdpi.com

| Thermally Processed Product | Role of this compound | Key Findings |

|---|---|---|

| Roasted Coffee | Contributes to the characteristic nutty and roasty aroma. dergipark.org.trresearchgate.nethsppharma.com | Roasting develops this pleasant aroma while suppressing undesirable off-odors. oup.com Drier post-harvest processes can increase its formation. oup.com |

| Baked Goods | Contributes to the overall flavor profile. femaflavor.orginchem.org | Identified as a component of the aroma of various baked products. |

| Cocoa and Chocolate | A significant flavor-active compound. ebi.ac.ukmdpi.comcsic.esresearchgate.net | Formation is linked to cocoa bean fermentation and roasting. mdpi.com Alanine is a likely precursor. mdpi.com |

Agricultural Products

Beyond processed foods, this compound is also found in a variety of raw agricultural products.

Vegetables: This compound has been detected in vegetables like asparagus and bell peppers. hsppharma.cominchem.org

Nuts: Various nuts, including peanuts, pecans, and filberts, contain this compound, contributing to their nutty aroma. hsppharma.com

Tea: It has been identified as a minor volatile constituent in Kangra orthodox black tea and is also present in other types of tea. ebi.ac.ukresearchgate.netmdpi.com

Grapes and Wine: While other methoxypyrazines like 3-isobutyl-2-methoxypyrazine are more commonly associated with the "green" character of certain grape varieties, this compound (and its isomers) have also been identified in grapes and wine. tdx.catresearchgate.netmdpi.com Its presence and concentration are influenced by factors such as grape variety and viticultural conditions. researchgate.netmdpi.com

| Agricultural Product | Presence of this compound | Noteworthy Details |

|---|---|---|

| Vegetables | Detected in asparagus and bell peppers. hsppharma.cominchem.org | Contributes to the characteristic aroma of these vegetables. |

| Nuts | Found in peanuts, pecans, and filberts. hsppharma.com | Adds to the nutty aroma profile. |

| Tea | Identified as a minor volatile in black tea and present in other teas. ebi.ac.ukresearchgate.netmdpi.com | Part of the complex aroma of tea. |

| Grapes and Wine | Identified in certain grape varieties and wines. tdx.catresearchgate.netmdpi.com | Concentration is affected by grape variety and growing conditions. researchgate.netmdpi.com |

Fermented Products

Fermentation processes can also lead to the formation of this compound.

Soybean Paste: This compound has been found in fermented soybean paste, also known as doenjang. ebi.ac.uk

Chocolate: As mentioned earlier, the fermentation of cocoa beans is a crucial step for the development of flavor precursors, including those for this compound. mdpi.com

Wine: The fermentation process in winemaking can influence the final concentration of various aroma compounds, including pyrazines.

Interestingly, the presence of this compound is not limited to food and beverages.

Drinking Water: Studies have detected 2-ethyl-5(6)-methyl-pyrazine (a closely related compound) in both source and finished drinking water, where it can contribute to earthy or musty off-odors. nih.govresearchgate.net The removal of such compounds through conventional water treatment processes can be challenging. researchgate.net

Biological Sources and Production

The formation of this compound in nature is primarily a result of biochemical processes. Pyrazines are often byproducts of the Maillard reaction, a chemical reaction between amino acids and reducing sugars that gives browned food its distinctive flavor. ebi.ac.uk In the context of grapes, the biosynthesis of methoxypyrazines is a complex process influenced by the specific grape cultivar and environmental factors. nih.gov While the exact biosynthetic pathway for this compound in all its sources is not fully elucidated, it is clear that it is a naturally derived compound with a significant impact on the sensory experience of numerous products.

Structure

3D Structure

Properties

IUPAC Name |

2-ethyl-5-methoxypyrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-3-6-4-9-7(10-2)5-8-6/h4-5H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPGWHDYIRYZAHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN=C(C=N1)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00867711 | |

| Record name | 2-Ethyl-5-methoxypyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00867711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68039-50-9, 68739-00-4 | |

| Record name | 2-Ethyl-5-methoxypyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68039-50-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethyl-5-methoxypyrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068039509 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrazine, 2-ethyl-5(or 6)-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068739004 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrazine, 2-ethyl-5-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pyrazine, 2-ethyl-5(or 6)-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Ethyl-5-methoxypyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00867711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethyl-5(or6)-methoxypyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.065.548 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ETHYL-5-METHOXYPYRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SAM61DOI2G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Occurrence and Natural Distribution of 2 Ethyl 5 Methoxypyrazine

Biological Sources and Production

Microbial Biosynthesis of 2-Ethyl-5-methoxypyrazine and Related Pyrazines

Pyrazines are heterocyclic nitrogen-containing compounds produced through various chemical and biological pathways, including as metabolic byproducts in microorganisms. oup.comoup.com Microbial synthesis is considered an environmentally friendly alternative to chemical synthesis for producing these valuable flavor and fragrance compounds. mdpi.comd-nb.info

Several bacterial species have been identified as producers of a diverse array of pyrazines, including those structurally related to this compound.

Rhizobium excellensis : This proteobacterium has been identified as a significant producer of 2-methoxy-3,5-dimethylpyrazine (B149192) (MDMP). researchgate.netresearchgate.net R. excellensis is capable of actively synthesizing MDMP from amino acid precursors such as L-alanine and L-leucine. researchgate.netresearchgate.net This bacterium has been implicated as a source of MDMP in tainted wine corks, contributing to "corky" or "herbaceous" off-odors. researchgate.netcdc.gov

Lysobacter capsici AZ78 : This bacterial strain, isolated from the rhizosphere of tobacco, produces a profile of volatile organic compounds (VOCs) with biocontrol potential against plant pathogens. nih.govnih.gov Among the VOCs produced by L. capsici AZ78, researchers have identified 2-ethyl-3-methoxypyrazine (B1293415) and 2-isopropyl-3-methoxypyrazine. nih.gov Bioassays confirmed that synthetic 2-ethyl-3-methoxypyrazine can suppress the growth of soilborne plant pathogens like Rhizoctonia solani. nih.govmdpi.com

Bacillus subtilis : Various strains of B. subtilis, often isolated from fermented foods like natto (fermented soybeans), are known to produce a range of alkylpyrazines. mdpi.comnih.gov While many studies focus on compounds like tetramethylpyrazine (TMP), specific strains have been identified that produce ethyl-substituted pyrazines. semanticscholar.orgresearchgate.net For instance, a strain of Bacillus subtilis has been noted for its potential to produce 2-ethyl-3,5(3,6)-dimethylpyrazine. semanticscholar.org

Paenibacillus species : This genus also contributes to pyrazine (B50134) biosynthesis. oup.comoup.com In a study of volatiles from a Paenibacillus species, 2,6-bis(2-methylpropyl)-pyrazine was found in the highest quantities among its metabolic products. mdpi.com Another study on the polymyxin-producing bacterium Paenibacillus polymyxa identified a complex mixture of 19 different pyrazine metabolites, though the dominant compound was 2,5-diisopropylpyrazine. oup.comoup.com

| Microorganism | Pyrazine Compound Produced | Reference |

|---|---|---|

| Rhizobium excellensis | 2-Methoxy-3,5-dimethylpyrazine (MDMP) | researchgate.netresearchgate.net |

| Lysobacter capsici AZ78 | 2-Ethyl-3-methoxypyrazine | nih.gov |

| Bacillus subtilis | 2-Ethyl-3,5(3,6)-dimethylpyrazine | semanticscholar.org |

| Paenibacillus polymyxa | 2,5-Diisopropylpyrazine (dominant), other alkyl-substituted pyrazines | oup.comoup.com |

Research has demonstrated that the production of pyrazines is not uniform across all strains within a species; rather, it exhibits significant strain specificity. nih.govnih.gov Different strains often show distinct predispositions for synthesizing particular types or quantities of pyrazines. mdpi.comnih.gov

A study on Bacillus subtilis strains isolated from natto revealed significant variation in their pyrazine production profiles. nih.gov For example, the BcP4 strain was a primary producer of 2-methylpyrazine, 2,3-dimethylpyrazine, and 2,6-dimethylpyrazine, while the BcP21 strain specialized in producing 2,5-dimethylpyrazine, 2,3,5-trimethylpyrazine (B81540), and 2,3,5,6-tetramethylpyrazine (B1682967) in much larger quantities. nih.gov This highlights that different B. subtilis strains are inclined to produce different alkylpyrazines. mdpi.comnih.gov

Similarly, the inoculation of Daqu (a traditional Chinese fermentation starter) with different isolates of Bacillus licheniformis demonstrated this specificity. nih.gov Although both tested isolates had a similar capacity to produce the key pyrazine precursor 2,3-butanediol (B46004) in a pure culture, the pyrazine content in Daqu fortified with isolate J-49 was 2.35 to 7.41 times higher than that fortified with isolate J-41, underscoring the impact of strain-specific metabolic activity within a complex system. nih.gov

Accumulation and Metabolism in Plant Systems (e.g., Vitis vinifera L.)

In plants, particularly grapevines (Vitis vinifera L.), methoxypyrazines are well-known grape-derived metabolites that contribute to the vegetal or herbaceous aromas in certain wine varieties like Cabernet Sauvignon. researchgate.netnih.gov These compounds are products of amino acid metabolism and are present in grapes as free, volatile compounds. researchgate.net

The accumulation and degradation of methoxypyrazines in grape berries follow a distinct pattern, although most detailed research has focused on 3-isobutyl-2-methoxypyrazine (IBMP) rather than this compound. nih.govresearchgate.net For IBMP, concentrations typically increase during the early stages of grape development, peaking around two to three weeks before véraison (the onset of ripening). nih.gov Following this peak, there is a rapid decrease in concentration as the berry ripens. nih.govtdx.cat

While less studied, ethyl-substituted methoxypyrazines have been quantified in grapes and wine. A study of six red wine grape cultivars grown in the Helan Mountain region found that 3-ethyl-2-methoxypyrazine (ETMP) levels were relatively low in the berries at harvest, with the highest concentration being only 1.79 ng/L in Cabernet Sauvignon. mdpi.com Another study quantified 2-ethyl-5(6)-methoxypyrazine (EMP) in Cabernet Sauvignon wines. researchgate.net Research also suggests that the biosynthetic origin of ethylmethoxypyrazine may differ from that of isobutylmethoxypyrazine, as its occurrence does not show the same strong dependence on viticultural conditions. researchgate.net

Factors Influencing Natural Concentration Profiles

Impact of Thermal Processing Parameters (e.g., Roasting Time, Temperature)

Thermal processing, such as roasting, has a significant impact on the formation and concentration of pyrazines in various food products, including tea and seeds. mdpi.comnih.gov These compounds are often formed through the Maillard reaction, a chemical reaction between amino acids and reducing sugars that occurs upon heating. mdpi.com

In a study on the effects of roasting on green tea, the concentration of 2-ethyl-5-methyl-pyrazine was shown to increase with roasting temperature. mdpi.com The content of this pyrazine was negligible in unroasted tea but increased significantly after roasting for 30 minutes at temperatures of 160°C, 180°C, and 200°C. mdpi.comresearchgate.net The highest concentration was observed at the highest roasting temperature. mdpi.comresearchgate.net

Similarly, studies on roasted red pepper seeds found that the concentration of pyrazines, including 2-ethyl-5-methylpyrazine (B82492), increased rapidly with both roasting temperature and time. nih.govnih.gov In one study, the total pyrazine content increased from 2.63 mg/100g to 13.10 mg/100g of oil as roasting time at 210°C increased from 6 to 12 minutes. nih.gov

| Roasting Condition | Concentration (µg/mL) | Reference |

|---|---|---|

| Unroasted | Not Detected | mdpi.com |

| 160°C for 30 min | ~0.01 | mdpi.comresearchgate.net |

| 180°C for 30 min | ~0.02 | mdpi.comresearchgate.net |

| 200°C for 30 min | ~0.03 | mdpi.comresearchgate.net |

Note: Concentrations are approximate values derived from graphical data presented in the cited sources.

Viticultural and Climatic Influences on Grape and Wine Concentrations

The final concentration of methoxypyrazines in grapes and the resulting wine is profoundly influenced by climatic conditions and viticultural practices in the vineyard. researchgate.netnih.gov These factors primarily affect the balance between the synthesis and degradation of these compounds during the grape ripening process. nih.gov

Climatic Influences:

Temperature : Ripening temperature is a critical factor. tdx.cat Cool ripening conditions are associated with higher levels of methoxypyrazines in the mature fruit. nih.govtdx.cat Conversely, warmer regions and vintages with a higher number of days exceeding 30°C tend to produce grapes and wines with lower methoxypyrazine concentrations. nih.govitjfs.com High temperatures appear to reduce the accumulation of these compounds. ashs.org

Sunlight : Exposure of grape clusters to sunlight is another key determinant. Increased light exposure generally leads to lower methoxypyrazine concentrations. tdx.catashs.org This effect is partly due to the photodegradation of the compounds and also related to the heat generated by light absorption. ashs.org

Viticultural Practices:

Canopy Management : Practices such as leaf removal, which increase the exposure of the fruit zone to sunlight and heat, are effective in reducing methoxypyrazine levels. researchgate.netnotulaebotanicae.ro Studies have shown that removing leaves around the grape clusters can significantly decrease the final concentration of IBMP. notulaebotanicae.ro

Vine Vigor and Water Status : Higher water input from irrigation or rainfall can lead to more vigorous vines with larger canopies. nih.gov This increased foliage can shade the fruit, leading to higher methoxypyrazine levels. nih.gov Consequently, methoxypyrazine accumulation is often higher in highly irrigated vines. itjfs.com

It is important to note that while these influences are well-documented, the majority of the research has been conducted on IBMP and IPMP. nih.govtdx.catnih.gov Some evidence suggests that the concentration of ethyl-substituted pyrazines may not be as strongly dependent on these viticultural and climatic variables. researchgate.net

| Factor | Condition | Effect on MP Levels | Reference |

|---|---|---|---|

| Climate/Temperature | Cool Ripening Conditions | Increase | nih.govtdx.cat |

| Warm Ripening Conditions (>30°C) | Decrease | nih.govitjfs.com | |

| Sunlight Exposure | High (e.g., via leaf removal) | Decrease | tdx.catashs.org |

| Low (e.g., dense canopy) | Increase | nih.govnotulaebotanicae.ro | |

| Vine Water Status | High (e.g., high irrigation/rainfall) | Increase | nih.govitjfs.com |

| Water Stress | Decrease | itjfs.com |

Note: These effects are primarily documented for 3-isobutyl-2-methoxypyrazine (IBMP) and 3-isopropyl-2-methoxypyrazine (IPMP).

Maturation and Ripening Stages in Plant Matrices

The concentration of methoxypyrazines, including this compound and its isomers, in plant matrices is significantly influenced by the stages of maturation and ripening. Research has primarily focused on grapevines (Vitis vinifera), where these compounds are key contributors to the aroma profile of both the berries and the resulting wine.

Generally, the levels of methoxypyrazines are highest in the early stages of grape development. mdpi.comashs.org Their concentration tends to increase from fruit set, reaching a peak approximately two to three weeks before the onset of veraison (the beginning of ripening, marked by color change and softening of the berries). mdpi.comashs.org Following veraison, there is a rapid and progressive decline in methoxypyrazine levels as the grapes mature. mdpi.comtdx.cat This decrease is a critical factor in determining the final aroma profile of the wine, as high concentrations at harvest can impart undesirable "green" or "herbaceous" notes. tdx.cat While factors like sunlight exposure and temperature play a role in this degradation, the developmental stage of the fruit is a primary determinant. mdpi.comresearchgate.net

Specific studies have quantified the evolution of this compound (often reported as its isomer 3-ethyl-2-methoxypyrazine, or ETMP) during the ripening of various red wine grape cultivars. In a two-year study of six grape varieties grown in the eastern foothill of the Helan Mountains, the concentration of ETMP was observed to gradually decline from veraison to harvest. nih.gov

The highest levels of ETMP were recorded at 60 days after full bloom (DAFB), which corresponds to the veraison stage for these cultivars. nih.gov Among the tested varieties, Marselan berries consistently showed the highest ETMP content, while Pinot Noir had the lowest. nih.gov By the time the grapes reached full maturity, the concentration of ETMP, along with other methoxypyrazines like 2-methoxypyrazine (B1294637) (MOMP) and 3-methyl-2-methoxypyrazine (MEMP), was relatively low, with the highest level being 1.79 ng/L for ETMP in Cabernet Sauvignon in one of the study years. nih.gov

The detailed findings on ETMP concentrations during ripening are presented in the table below.

Table 1: Concentration of 3-ethyl-2-methoxypyrazine (ETMP) in Grape Berries During Ripening (2018-2019) Data sourced from a study on six red wine grape cultivars. nih.gov Concentrations are in ng/L.

| Grape Cultivar | Year | Veraison (60 DAFB) | Maturation (105 DAFB) |

| Merlot | 2018 | ~0.8 | ~0.3 |

| 2019 | ~1.2 | ~0.4 | |

| Cabernet Sauvignon | 2018 | ~0.7 | ~0.2 |

| 2019 | ~1.6 | ~1.79 | |

| Marselan | 2018 | ~1.0 | ~0.4 |

| 2019 | ~1.7 | ~0.6 | |

| Petit Verdot | 2018 | ~0.6 | ~0.1 |

| 2019 | ~1.1 | ~0.3 | |

| Pinot Noir | 2018 | ~0.3 | ~0.1 |

| 2019 | ~0.5 | ~0.2 | |

| Malbec | 2018 | ~0.6 | ~0.2 |

| 2019 | ~1.3 | ~0.5 |

The data clearly illustrates a consistent trend: ETMP levels are highest around the veraison period and decrease significantly as the berries ripen. nih.gov This pattern underscores the importance of harvest timing in managing the final concentration of this aromatic compound in grapes destined for winemaking.

Biosynthetic and Formation Pathways

Maillard Reaction Mechanisms in Food Systems

The Maillard reaction is a complex series of non-enzymatic browning reactions that occur when amino acids and reducing sugars are heated. This reaction is responsible for the desirable flavors and colors in a wide variety of cooked foods. It is a primary pathway for the formation of numerous flavor compounds, including alkylpyrazines.

The formation of the pyrazine (B50134) ring is a cornerstone of the Maillard reaction. The process is initiated by the condensation of a carbonyl group from a reducing sugar with an amino group from an amino acid, peptide, or protein. This initial step leads to the formation of N-glycosylamines, which then undergo rearrangement to produce Amadori or Heyns compounds. Subsequent degradation and fragmentation of these intermediates generate highly reactive α-dicarbonyl compounds, such as glyoxal (B1671930) and methylglyoxal. These dicarbonyls are crucial precursors that readily react with amino groups, setting the stage for pyrazine synthesis. Both the α- and ε-amino groups of amino acids like lysine (B10760008) have been shown to be involved in pyrazine generation.

The specific structure of the resulting pyrazine is determined by the nature of the initial reactants. The formation of 2-Ethyl-5-methoxypyrazine requires specific precursors for both the ethyl side chain and the pyrazine core.

Sugars: Reducing sugars like glucose are common starting materials that degrade upon heating to provide the necessary dicarbonyl intermediates.

Amino Acids: The amino acid provides the nitrogen atoms for the heterocyclic ring. While many amino acids can participate, those capable of generating a two-carbon (ethyl) fragment are essential for forming ethyl-substituted pyrazines. Amino acids such as serine and threonine have been shown to produce ethylpyrazine upon thermal degradation. nih.gov The reaction of glucose with lysine has also been shown to produce ethylpyrazine and 2-ethyl-5-methylpyrazine (B82492).

Hydroxycarbonyls and Dicarbonyls: Intermediates like 2-oxopropanal and glyoxal, derived from sugar degradation, are key reactants in the Strecker degradation that lead to the α-aminocarbonyl precursors of pyrazines.

Table 1: Key Precursors in the Maillard Reaction Formation of Ethylpyrazines

| Precursor Type | Example Compound(s) | Role in Formation |

|---|---|---|

| Reducing Sugars | Glucose | Source of α-dicarbonyl compounds through thermal degradation. |

| Amino Acids | Serine, Threonine, Lysine | Provide nitrogen atoms for the pyrazine ring and can be a source of the ethyl side chain. |

| α-Dicarbonyls | Glyoxal, Methylglyoxal | React with amino acids via Strecker degradation to form α-aminocarbonyl intermediates. |

Formation of Alkylpyrazines from Dicarbonyls and Amines

The core mechanism for alkylpyrazine synthesis involves the condensation of two α-aminocarbonyl molecules. These molecules are generated from the reaction between dicarbonyls (from sugar breakdown) and the amino group of an amino acid. The self-condensation of these aminocarbonyls produces a dihydropyrazine (B8608421) ring. This intermediate is unstable and readily undergoes oxidation to form the more stable aromatic pyrazine structure. The specific alkyl substituents on the final pyrazine ring are derived from the side chains of the original α-aminocarbonyl intermediates.

Enzymatic and Microbial Biosynthesis

In addition to thermal formation, alkylmethoxypyrazines are known to be biosynthesized by various plants (like grapes), bacteria, and insects. researchgate.netresearchgate.net These pathways are enzymatic and occur at ambient temperatures, contrasting with the high-heat requirements of the Maillard reaction.

While the complete biosynthetic pathway for all alkylmethoxypyrazines is not fully elucidated, research has outlined several proposed routes, particularly for compounds like 3-isobutyl-2-methoxypyrazine (IBMP) and 3-isopropyl-2-methoxypyrazine (IPMP) found in grapes and produced by bacteria such as Pseudomonas perolens. researchgate.net The formation of this compound is presumed to follow a similar enzymatic logic.

Two primary pathways have been hypothesized for the formation of the core hydroxypyrazine structure:

Amino Acid Amidation Pathway: This route proposes that a branched-chain amino acid is first amidated. This amide then condenses with an α-dicarbonyl compound like glyoxal to form a 3-alkyl-2-hydroxypyrazine (HP) intermediate. researchgate.net

Amino Acid Condensation Pathway: An alternative hypothesis suggests the condensation of two different amino acids (e.g., valine and glycine (B1666218) for IPMP) to form a cyclic dipeptide intermediate (a diketopiperazine). google.com This intermediate then undergoes a series of enzymatic conversions to yield the 3-alkyl-2-hydroxypyrazine.

The Final Methylation Step: Regardless of the initial pathway, the final and confirmed step in the biosynthesis of these compounds is the O-methylation of the 3-alkyl-2-hydroxypyrazine precursor. nih.gov This reaction is catalyzed by a specific S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase (OMT) enzyme. nih.gov The enzyme transfers a methyl group from the cofactor SAM to the hydroxyl group of the hydroxypyrazine, yielding the final, volatile 3-alkyl-2-methoxypyrazine. nih.gov For this compound, this would involve the enzymatic methylation of a 2-ethyl-5-hydroxypyrazine precursor.

Table 2: Key Compounds in the Proposed Biosynthesis of Alkylmethoxypyrazines

| Compound Type | Example Compound(s) | Role in Biosynthesis |

|---|---|---|

| Amino Acid Precursors | Leucine (B10760876), Valine, Isoleucine, Glycine | Provide the carbon skeleton for the alkyl side chain and the pyrazine ring. |

| Dicarbonyl Precursors | Glyoxal | Proposed reactant in the amidation pathway. |

| Cyclic Intermediates | Diketopiperazines (Cyclic dipeptides) | Key intermediate in the amino acid condensation pathway. |

| Hydroxylated Intermediates | 3-Alkyl-2-hydroxypyrazines (e.g., IBHP, IPHP) | The direct, non-volatile precursor to the final methoxypyrazine. |

| Methyl Donor | S-adenosyl-L-methionine (SAM) | Provides the methyl group for the final O-methylation step. |

Characterization of Specific Enzymes Involved

The biosynthesis of this compound relies on the activity of specific enzymes. While the complete enzymatic cascade is not fully elucidated, key enzymes like L-threonine-3-dehydrogenase and O-methyltransferase play crucial roles in the formation of pyrazine precursors and the final methylation step.

Key Enzymes in Pyrazine Biosynthesis

| Enzyme | Role | Substrate(s) | Product(s) |

| L-threonine-3-dehydrogenase | Catalyzes the oxidation of L-threonine. | L-threonine | 2-amino-3-oxobutanoate |

| O-methyltransferase (OMT) | Catalyzes the transfer of a methyl group to a hydroxyl group. nih.govwikipedia.orgmaxapress.commdpi.com | Hydroxypyrazine, S-adenosyl-L-methionine (SAM) mdpi.com | Methoxypyrazine, S-adenosyl-L-homocysteine (SAH) |

L-threonine-3-dehydrogenase : This enzyme is involved in the catabolism of L-threonine, producing 2-amino-3-oxobutanoate. This intermediate is unstable and can decarboxylate to form aminoacetone. Aminoacetone is a known precursor for the formation of alkylpyrazines.

O-methyltransferase (OMT) : As previously mentioned, OMTs are vital for the final step of methoxypyrazine biosynthesis. nih.govwikipedia.orgmaxapress.commdpi.com In grapes, several OMT genes have been identified, and their expression levels often correlate with the concentration of methoxypyrazines. nih.gov For instance, VvOMT1 and VvOMT3 expression levels have been shown to be positively correlated with IBMP accumulation. mdpi.com This suggests that specific OMTs are responsible for the methylation of different hydroxypyrazine precursors.

Intermediates and Reaction Cascades in Bio-based Formation

The bio-based formation of this compound involves a cascade of reactions with several key intermediates. The initial steps often involve the Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars. perfumerflavorist.com

Key Intermediates in Pyrazine Formation

| Intermediate | Formation Pathway | Role |

| α-aminocarbonyls | Strecker degradation of amino acids | Building blocks for dihydropyrazine ring |

| Dihydropyrazines | Condensation of two α-aminocarbonyl molecules | Precursor to pyrazine ring |

| Hydroxypyrazines | Oxidation of dihydropyrazines or other pathways | Immediate precursor to methoxypyrazines |

| Cyclic Dipeptides (Diketopiperazines) | Condensation of two amino acids nih.gov | Precursors to hydroxypyrazines mdpi.com |

The Strecker degradation of amino acids, a key part of the Maillard reaction, generates α-aminocarbonyl compounds. nih.gov Two molecules of these α-aminocarbonyls can then condense to form a dihydropyrazine intermediate. nih.gov Subsequent oxidation of the dihydropyrazine yields the stable aromatic pyrazine ring. Alternatively, as discussed, the condensation of amino acids can lead to cyclic dipeptides, which are then converted to hydroxypyrazines. mdpi.com These hydroxypyrazines are the final intermediates before the O-methylation step that produces the characteristic methoxypyrazines.

Comparative Analysis of Formation Pathways of Related Pyrazines

The biosynthetic pathways of different alkyl-methoxypyrazines share common features but also exhibit distinct characteristics, likely due to the specific amino acid precursors and enzymes involved.

Comparison of Formation Pathways for Common Methoxypyrazines

| Pyrazine | Common Precursor Amino Acid(s) | Key Intermediate(s) | Notes |

| 2-Isopropyl-3-methoxypyrazine (IPMP) | Valine, Glycine | 2,5-dicarbonyl-3-isopropyl-piperazine (DCPP), 3-isopropyl-2-hydroxypyrazine (IPHP) | Biosynthesis studied in Pseudomonas perolens. mdpi.com |

| 2-Isobutyl-3-methoxypyrazine (B1223183) (IBMP) | Leucine, Glycine | 2,5-dicarbonyl-3-isobutyl-piperazine (DCIP), 3-isobutyl-2-hydroxypyrazine (IBHP) | A dominant methoxypyrazine in certain grape varieties. researchgate.net |

| 2-sec-Butyl-3-methoxypyrazine (SBMP) | Isoleucine | Likely a corresponding hydroxypyrazine | Found in grapes along with IBMP. researchgate.net |

| 2-Ethyl-3-methoxypyrazine (B1293415) | Likely Isoleucine or other precursor | Likely a corresponding hydroxypyrazine | Its occurrence in grapes does not seem to be as dependent on viticultural conditions as IBMP. researchgate.net |

The formation of 3-isopropyl-2-methoxypyrazine (IPMP), 3-isobutyl-2-methoxypyrazine (IBMP), and 3-sec-butyl-2-methoxypyrazine (SBMP) is thought to originate from the branched-chain amino acids valine, leucine, and isoleucine, respectively. The structural similarity of these pyrazines suggests a related biosynthetic origin. researchgate.net However, the formation of 2-ethyl-3-methoxypyrazine appears to follow a different pathway. researchgate.net Its concentration in grapes is not as strongly influenced by viticultural factors like temperature and sun exposure, unlike IBMP. researchgate.net This suggests a different precursor or regulatory mechanism for its biosynthesis.

Chemical Synthesis Methodologies

Conventional Synthetic Routes for Pyrazines and Methoxypyrazines

Traditional methods for synthesizing the pyrazine (B50134) core and introducing the requisite functional groups have been well-established. These routes typically involve the condensation of nitrogen-containing precursors to form the heterocyclic ring, followed by functional group manipulations.

A foundational method for constructing the pyrazine ring involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. researchgate.net This reaction first forms a dihydropyrazine (B8608421) intermediate, which is then oxidized to the aromatic pyrazine. researchgate.net Common oxidizing agents used for this aromatization step include copper (II) oxide and manganese oxide. researchgate.net Symmetrically substituted starting materials often provide the best results in these reactions. researchgate.net Another classical approach is the self-condensation of two molecules of an α-aminocarbonyl compound, which also yields a dihydropyrazine that requires subsequent oxidation. researchgate.net

The condensation of 1,2-diketones with 1,2-diamines is a standard and direct protocol for pyrazine synthesis. researchgate.netnih.gov This approach builds the pyrazine ring by forming two new carbon-nitrogen bonds. The versatility of this method allows for the preparation of various substituted pyrazines by choosing appropriately substituted diketone and diamine precursors. For instance, the reaction of an α,β-diketone with a 1,2-diamine can be used to prepare alkyl pyrazines. dur.ac.uk

A related strategy involves the dehydrogenative coupling of β-amino alcohols, which can be catalyzed by earth-abundant metal complexes, such as manganese, to selectively form 2,5-disubstituted pyrazines. nih.gov This process generates water and hydrogen gas as the only byproducts. nih.gov

Table 1: Conventional Pyrazine Synthesis Reactions

| Reactant 1 | Reactant 2 | Intermediate | Product | Key Process |

|---|---|---|---|---|

| 1,2-Diketone | 1,2-Diamine | Dihydropyrazine | Substituted Pyrazine | Condensation & Oxidation |

| α-Aminocarbonyl | α-Aminocarbonyl | Dihydropyrazine | Substituted Pyrazine | Self-Condensation & Oxidation |

The introduction of a methoxy (B1213986) group onto the pyrazine ring is a critical step in the synthesis of 2-Ethyl-5-methoxypyrazine and its isomers. Typically, this is achieved by first synthesizing a hydroxypyrazine intermediate, which is then methylated. dur.ac.uk The final O-methylation of a hydroxypyrazine to the corresponding methoxypyrazine is a confirmed biosynthetic step in organisms like grapevines and is mimicked in chemical synthesis. researchgate.netnih.govnih.govnih.gov For example, the synthesis of 2-isobutyl-3-methoxypyrazine (B1223183) involves the methylation of 2-isobutyl-3-hydroxypyrazine. dur.ac.uk Diazomethane (B1218177) has been used as a methylating agent in laboratory syntheses for this purpose. acs.org

Chemo-Enzymatic and Biocatalytic Approaches

To meet the growing demand for "natural" flavor compounds and to develop more environmentally friendly processes, chemo-enzymatic and biocatalytic methods have gained significant attention. cnr.ittuwien.ac.at These approaches use enzymes to perform specific chemical transformations, often with high selectivity and under mild conditions. cnr.itrsc.org

Chemo-enzymatic synthesis combines conventional chemical reactions with biological catalysis. rsc.org This strategy can reduce the number of synthetic steps and improve sustainability. rsc.org For example, the synthesis of 3-ethyl-2,5-dimethylpyrazine (B149181) (an alkylpyrazine) has been demonstrated using enzymes from a bacterial operon. nih.gov In this process, L-threonine is converted by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase into aminoacetone and acetaldehyde. nih.gov These enzymatically generated chemical precursors then undergo a condensation reaction to form the target pyrazine. nih.gov

In the biosynthesis of methoxypyrazines in plants, the final step is catalyzed by O-methyltransferase (OMT) enzymes, which specifically transfer a methyl group to a hydroxypyrazine precursor. nih.govnih.gov This enzymatic methylation is a key target for integration into biocatalytic production schemes for compounds like this compound.

The use of biocatalysis offers several distinct advantages over purely chemical synthesis routes, making it an attractive option for producing high-value chemicals like flavor compounds. cnr.itnih.gov

High Selectivity : Enzymes exhibit remarkable chemoselectivity, regioselectivity, and enantioselectivity, leading to products with high purity and minimizing the formation of unwanted by-products. cnr.itcatalysts.com This specificity is crucial in the synthesis of complex molecules where precise functionalization is required. catalysts.com

Environmental Sustainability : Biocatalytic processes are considered "greener" as they operate under mild conditions (e.g., lower temperatures and pressures), reducing energy consumption. catalysts.com They often use water as a solvent and diminish the reliance on hazardous chemicals. catalysts.com

Efficiency and Yield : Enzymes are highly efficient catalysts that can significantly accelerate reaction rates, potentially leading to higher product yields and increased productivity. catalysts.com

Consumer Preference : There is a strong consumer preference for products labeled as "natural" or "organic." cnr.it Biotechnological production methods, including biocatalysis and fermentation, can yield flavor compounds that meet these labeling requirements, commanding a higher market value. tuwien.ac.at

Table 2: Comparison of Synthesis Approaches

| Feature | Conventional Chemical Synthesis | Biocatalytic Synthesis |

|---|---|---|

| Reaction Conditions | Often harsh (high temp/pressure) | Mild (physiological temp/pressure) |

| Selectivity | Can be low, leading to by-products | High (chemo-, regio-, enantio-selective) |

| Environmental Impact | Higher energy use, potential for hazardous waste | Lower energy use, more sustainable |

| Catalyst | Metal- or acid/base-based | Enzymes (proteins) |

| Product "Natural" Status | Synthetic | Can be classified as "Natural" |

Regioselective Synthesis of this compound and its Isomers

The synthesis of specifically substituted alkyl-methoxypyrazines, such as this compound, presents a significant challenge in controlling the precise placement of functional groups on the pyrazine ring. Classical pyrazine synthesis methods often involve the condensation of two different molecular fragments, and when these fragments are unsymmetrical, the reaction can lead to a mixture of constitutional isomers. acs.org Consequently, achieving regioselectivity—the control of the reaction to produce a single desired isomer—is a primary focus of modern synthetic strategies.

The primary isomers of concern in this context are 2-ethyl-3-methoxypyrazine (B1293415), this compound, and 2-ethyl-6-methoxypyrazine. The synthetic approach and its regiochemical outcome are highly dependent on the chosen precursors and reaction pathway.

Challenges in Classical Condensation Methods

The most common and long-established methods for forming the pyrazine core are the self-condensation of α-amino carbonyl compounds or the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. rsc.orgnih.gov While effective for symmetrical pyrazines, these methods are often inadequate for the regiocontrolled synthesis of unsymmetrical ones. For instance, the reaction of an unsymmetrical diamine with an unsymmetrical dicarbonyl can theoretically produce up to four different products. This lack of selectivity necessitates tedious separation processes and results in low yields of the target compound. acs.orgacs.org

Synthesis of 2-Ethyl-3-methoxypyrazine

The synthesis of the 2,3-disubstituted isomer, 2-ethyl-3-methoxypyrazine, is relatively straightforward and can be achieved with high regioselectivity. The established method involves a two-step process starting from an α-amino acid amide.

Formation of the Hydroxypyrazine Intermediate : The process begins with the condensation of 2-aminobutanamide (B112745) hydrochloride (derived from α-aminobutyric acid) with glyoxal (B1671930) under alkaline conditions. This reaction selectively forms 2-ethyl-3-hydroxypyrazine. The regioselectivity is inherent to the structure of the amino amide precursor, which dictates the position of the ethyl group relative to the nitrogen atoms.

Methylation : The resulting 2-ethyl-3-hydroxypyrazine is then methylated to introduce the methoxy group. This is typically achieved using a methylating agent such as diazomethane or methyl iodide to yield the final product, 2-ethyl-3-methoxypyrazine.

This pathway is effective because the pyrazine ring is formed with the ethyl group already in place at the 3-position, and the subsequent methylation occurs at the adjacent hydroxyl group.

Regiocontrolled Strategies for 2,5- and 2,6- Isomers

Synthesizing the 2,5- and 2,6- isomers requires more advanced strategies that circumvent the limitations of classical condensation. These methods often involve building the pyrazine ring from precursors that offer greater control over the final substitution pattern or by functionalizing a pre-existing pyrazine ring in a stepwise manner.

Modern Regioselective Methods

Recent advances in organic synthesis have led to methods that provide excellent regioselectivity in the formation of disubstituted pyrazines. One such approach involves the use of (Z)-β-haloenol acetates. Research has demonstrated that these starting materials can be used to synthesize a wide range of 2,5-disubstituted pyrazines with high efficiency and regioselectivity. rsc.org The reaction proceeds under convenient conditions and is applicable to various aromatic and aliphatic haloenol acetates, offering a reliable route to symmetrically and unsymmetrically substituted 2,5-dialkylpyrazines. rsc.org

Another innovative method provides complete regiochemical control in the synthesis of trialkyl-substituted pyrazines by reacting α-nitro ketones with α-amino ketones. acs.org This one-pot synthesis uses an electron-transfer reagent to selectively reduce the nitro group, allowing for a controlled condensation that avoids the formation of isomeric mixtures, a common issue with traditional reducing agents. acs.org

Table 1: Comparison of General Synthetic Routes and Regiochemical Outcomes This interactive table summarizes different synthetic approaches and their effectiveness in producing specific isomers.

| Target Isomer | Precursor 1 | Precursor 2 | General Method | Regioselectivity Outcome |

|---|---|---|---|---|

| 2-Ethyl-3-methoxypyrazine | 2-Aminobutanamide | Glyoxal | Condensation & Methylation | High (yields the 2,3-isomer specifically) |

| This compound | Ethyl-substituted (Z)-β-haloenol acetate (B1210297) | Ammonia Source | Modern Condensation | High (favors 2,5-disubstitution) |

| Mixture of Isomers | Unsymmetrical Ethyl-Dicarbonyl | Unsymmetrical Diamine | Classical Condensation | Low (produces a mixture of regioisomers) |

Stepwise Functionalization

An alternative to constructing the ring with all substituents at once is to perform stepwise functionalization on a simpler pyrazine molecule. This approach offers a high degree of control.

N-Oxide Chemistry : A common strategy involves the formation of a pyrazine N-oxide. The N-oxide group activates specific positions on the ring (typically the ortho- and para-positions) for nucleophilic substitution or other modifications. This allows for the controlled introduction of a functional group. The N-oxide can then be removed in a subsequent step. This method was used in the elegant synthesis of a wasp pheromone, demonstrating its utility in strategically installing functional groups. nih.gov

C-H Functionalization : Modern iron-catalyzed C-H functionalization reactions allow for the direct coupling of organoboron agents to electron-deficient heterocycles like pyrazine. nih.gov This enables the introduction of alkyl or aryl groups at specific sites on the pyrazine ring with high selectivity, avoiding the need for pre-functionalized starting materials.

Table 2: Illustrative Data for a Regioselective Synthesis of 2,5-Disubstituted Pyrazines The following data, adapted from research on reactions of (Z)-β-haloenol acetates, demonstrates the high regioselectivity and yields achievable with modern synthetic methods.

| Entry | R¹ Group (Substituent) | R² Group (Substituent) | Product | Yield (%) |

|---|---|---|---|---|

| 1 | Phenyl | Phenyl | 2,5-Diphenylpyrazine | 95% |

| 2 | 4-Methylphenyl | 4-Methylphenyl | 2,5-Bis(4-methylphenyl)pyrazine | 92% |

| 3 | 4-Methoxyphenyl | 4-Methoxyphenyl | 2,5-Bis(4-methoxyphenyl)pyrazine | 85% |

| 4 | n-Butyl | n-Butyl | 2,5-Di-n-butylpyrazine | 78% |

Source: Adapted from Chen, Z. et al. (2013). Organic & Biomolecular Chemistry. rsc.org

This table highlights the effectiveness of the method for various substituted precursors, consistently yielding the 2,5-disubstituted isomer in good to excellent yields. By selecting an appropriate ethyl-substituted haloenol acetate, this method could be adapted for the regioselective synthesis of 2,5-diethylpyrazine, a precursor that could potentially be converted to the target methoxy-substituted compound.

Analytical Techniques for Detection and Quantification

Extraction and Sample Preparation Strategies

The initial and most critical step in the analysis of 2-Ethyl-5-methoxypyrazine is its isolation from the sample matrix. The choice of extraction technique is paramount to ensure high recovery rates and the removal of interfering compounds.

Liquid-Liquid Extraction (LLE) is a conventional method used to separate target analytes from a sample matrix based on their differential solubilities in two immiscible liquid phases. bio-conferences.org For the extraction of methoxypyrazines from matrices like wine, organic solvents such as dichloromethane, diethyl ether, or mixtures of diethyl ether with hexane (B92381) are commonly employed. bio-conferences.org LLE serves to isolate the compounds of interest while providing the necessary sensitivity for subsequent detection steps. bio-conferences.org This technique can also be used following a preliminary distillation of the sample to enhance the purity of the extract. bio-conferences.org However, LLE can sometimes necessitate additional cleanup steps, such as solid-phase extraction, to effectively separate the target compounds from a complex matrix. bio-conferences.org

Solid-Phase Extraction (SPE) offers several advantages over LLE, including higher repeatability, the ability to process multiple samples simultaneously, and reduced consumption of organic solvents. bio-conferences.org Various sorbents are utilized for the SPE of methoxypyrazines, such as silica (B1680970) gel, octadecylsilane, and different polymer sorbents. bio-conferences.org The extraction can be performed in a static mode, where the sorbent is in contact with the sample or its distillate, or in a dynamic mode, which can shorten the preparation time. bio-conferences.org A highly effective approach combines SPE with dispersive liquid-liquid microextraction (DLLME) and gas chromatography quadrupole time-of-flight tandem mass spectrometry (GC-QTOF-MS/MS), achieving quantification limits as low as 0.3 to 2.1 ng/L for related 3-alkyl-2-methoxypyrazines in wine. nih.gov

Solid-Phase Micro-extraction (SPME), particularly in the headspace mode (HS-SPME), is widely used for volatile analytes like methoxypyrazines. bio-conferences.orgmdpi.com In this technique, a fused-silica fiber coated with a stationary phase (e.g., divinylbenzene/Carboxen™/polydimethylsiloxane (B3030410) - DVB/CARB/PDMS) is exposed to the headspace above the sample. mdpi.com The volatile pyrazines partition from the sample into the headspace and are then adsorbed onto the fiber. The efficiency of HS-SPME is influenced by several factors, including temperature, extraction time, and the sample matrix composition. bio-conferences.org For instance, optimal extraction of methoxypyrazines is often achieved at temperatures between 30 to 45°C with constant stirring. bio-conferences.org The high alcohol content in samples like wine can be an interfering factor, as it increases the solubility of methoxypyrazines in the liquid phase, thus affecting the sorption equilibrium. bio-conferences.org In some procedures, the sample is first cleaned up via distillation before HS-SPME is performed to remove ethanol (B145695) and other volatile interferences. nih.gov

Table 1: Comparison of SPME Fiber Coatings and Conditions for Methoxypyrazine Analysis

| Fiber Coating | Sample Matrix | Key Parameters Optimized | Application | Reference |

| DVB/CARB/PDMS | Wine | Temperature, Time, Ionic Strength | Quantification of 3-alkyl-2-methoxypyrazines | researchgate.net |

| DVB/CARB/PDMS | Wine | Incubation, Extraction, Desorption | Analysis of 3-isobutyl-2-methoxypyrazine | mdpi.com |

| CAR/PDMS | Wine | Not specified | Investigation of volatile composition | researchgate.net |

Distillation is frequently employed as a sample clean-up and concentration step prior to other extraction methods. bio-conferences.org For the analysis of methoxypyrazines in wine, a sample can be distilled before undergoing LLE or SPME. bio-conferences.orgnih.gov This preliminary step is effective in removing non-volatile matrix components and volatile compounds like ethanol that can interfere with the extraction and chromatographic analysis. nih.gov For example, a method for determining 3-alkyl-2-methoxypyrazines in wine involved an initial distillation of the acidified sample (pH 0.5) to eliminate interferences before proceeding with HS-SPME. nih.gov In other contexts, vacuum steam distillation combined with continuous extraction has been used to isolate and identify volatile components, including 2-methoxy-3-isobutylpyrazine from bell peppers. researchgate.net

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined sample preparation technique that has been successfully adapted for the analysis of methoxypyrazines in wine. bio-conferences.org This approach integrates extraction and clean-up into a single process. In a typical QuEChERS procedure for wine, the sample's pH is first adjusted with sodium hydroxide (B78521) to convert the methoxypyrazines into their molecular form, enhancing their extraction into a nonpolar solvent. bio-conferences.org Toluene has been identified as an effective extraction solvent, providing colorless extracts and superior chromatographic peak shapes compared to other solvents like ethyl acetate (B1210297) or hexane.

The extraction is facilitated by the addition of salts, such as anhydrous magnesium sulfate (B86663) and sodium chloride, which induce phase separation between the aqueous sample and the organic solvent. bio-conferences.org After extraction, a dispersive solid-phase extraction (d-SPE) step can be performed for further clean-up. However, it was noted that the addition of a C18 sorbent during d-SPE could reduce the recovery of methoxypyrazines due to partial sorption of the analytes. bio-conferences.org The QuEChERS method, combined with GC-MS, has demonstrated good recovery rates, ranging from 71% to 87% for white and red wines, respectively. bio-conferences.org

Chromatographic Separation Methods

Following extraction and clean-up, Gas Chromatography (GC) is the predominant technique for the separation and analysis of volatile methoxypyrazines. bio-conferences.org The choice of detector coupled to the GC system is critical for achieving the required sensitivity and selectivity.

Gas chromatography is the leading analytical method for determining methoxypyrazines in complex samples like wine. bio-conferences.org The separation is typically performed on capillary columns of varying polarity. openagrar.de

GC with Mass Spectrometry (GC-MS): This is the most powerful and commonly used combination for the identification and quantification of methoxypyrazines. mdpi.com The mass spectrometer can be operated in different modes. For quantification, selected ion monitoring (SIM) is often used, where the instrument is set to detect specific ions characteristic of the target analyte, thereby increasing sensitivity and reducing matrix interference. The use of isotopically labeled internal standards, such as 2-methoxy-d3-3-isobutylpyrazine, is a common practice to ensure accuracy and reproducibility. openagrar.de Advanced techniques like comprehensive two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GCxGC-TOFMS) provide even greater separating power for analyzing highly complex samples. researchgate.net

GC with Nitrogen-Phosphorus Detector (NPD): The Nitrogen-Phosphorus Detector is highly selective and sensitive to nitrogen-containing compounds, making it well-suited for pyrazine (B50134) analysis. nih.govresearchgate.net Methods utilizing GC-NPD have been developed for determining 3-alkyl-2-methoxypyrazines in wine and must, achieving detection limits in the low ng/L range, which is often below their sensory thresholds. nih.govresearchgate.net

Table 2: Performance of Various GC-Detector Systems for Methoxypyrazine Analysis

| Analytical Method | Target Analytes | Matrix | Limit of Quantification (LOQ) / Detection (LOD) | Reference |

| GC-QTOF-MS/MS | 3-Alkyl-2-methoxypyrazines | Wine | 0.3 - 2.1 ng/L (LOQ) | nih.gov |

| GC-MS (SIM) | 3-Alkyl-2-methoxypyrazines | Wine | Not specified | |

| GC-NPD | 3-Alkyl-2-methoxypyrazines | Wine | Below sensory thresholds (e.g., 12-27 ng/L found) | nih.gov |

| HS-SPME-GC-NPD | Various 3-alkyl-2-methoxypyrazines | Must | 0.1 ng/L (LOD for some analytes) | researchgate.net |

| GCxGC-NPD | 3-Isobutyl-2-methoxypyrazine (IBMP) | Wine | ~1.95 ng/L (LOD) | researchgate.net |

| GCxGC-TOFMS | 3-Isobutyl-2-methoxypyrazine (IBMP) | Wine | ~0.5 ng/L (LOD) | researchgate.net |

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is another important analytical technique for the analysis of pyrazines. While GC is often preferred for volatile pyrazines, HPLC offers advantages for less volatile or thermally labile compounds and can be a complementary technique for comprehensive analysis.

Reverse-Phase HPLC (RP-HPLC) is the most common mode of HPLC used for the separation of a wide range of organic molecules, including pyrazines. nih.govmdpi.com In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. libretexts.org The separation is based on the hydrophobic interactions between the analytes and the stationary phase.

The separation of closely related pyrazine isomers, such as this compound and 2-ethyl-6-methoxypyrazine, can be challenging with standard RP-HPLC methods. nih.gov However, specialized columns and mobile phase compositions can be developed to achieve the desired separation. For instance, polysaccharide chiral stationary phase columns have been successfully used to separate these non-chiral regio-isomers. nih.gov

Table 2: Example of RP-HPLC Conditions for Pyrazine Separation

| Parameter | Conditions |

|---|---|

| Column | Chiralpak AD-H |

| Mobile Phase | Cyclohexane/Isopropanol or Hexane/Isopropanol |

| Detection | UV |

This table provides an example of conditions used for separating pyrazine isomers and may not be universally applicable.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. This technique is capable of achieving extremely low detection limits, making it ideal for the ultrasensitive quantification of trace-level compounds like this compound in complex matrices. rsc.org

In an LC-MS/MS system, the analyte is first separated by HPLC and then introduced into the mass spectrometer. The precursor ion corresponding to the mass of this compound is selected in the first mass analyzer, fragmented, and then one or more specific product ions are monitored in the second mass analyzer. This multiple reaction monitoring (MRM) approach provides exceptional selectivity and sensitivity, minimizing interferences from the sample matrix.

Detection and Validation Parameters

The reliability and accuracy of any analytical method for the detection and quantification of this compound depend on its proper validation. Key validation parameters include linearity, repeatability, limits of detection (LOD) and quantification (LOQ), and recovery.

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte. This is typically evaluated by analyzing a series of standards of known concentrations and is often expressed by the coefficient of determination (R²). For methoxypyrazine analysis, linear ranges have been established with R² values greater than 0.99. mdpi.com

Repeatability: The precision of the method under the same operating conditions over a short interval of time. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (%CV) of replicate measurements. Studies have shown %CV values for methoxypyrazine analysis to be satisfactory for low concentrations. mdpi.com

Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. For methoxypyrazines, methods like GC-MS/MS and LC-MS/MS have achieved LOQs in the low nanogram per liter (ng/L) range, which is often below their sensory detection thresholds. nih.govnih.gov

Recovery: The efficiency of the entire analytical procedure, including sample preparation and analysis. It is determined by analyzing a sample spiked with a known amount of the analyte. Recoveries for methoxypyrazine analysis have been reported in the range of 84% to 108%. nih.gov

Table 3: Summary of Validation Parameters for Methoxypyrazine Analysis

| Parameter | Typical Value/Range | Reference |

|---|---|---|

| Linearity (R²) | > 0.99 | mdpi.com |

| Repeatability (%CV) | 0.30 - 6.57% | mdpi.com |

| Limits of Quantification (LOQ) | 0.3 - 2.1 ng/L | nih.gov |

| Recovery | 84 - 108% | nih.gov |

These values are examples from specific studies and may vary depending on the method, matrix, and instrumentation.

Detector Selection

The choice of detector is critical for achieving the required sensitivity and selectivity for methoxypyrazine analysis. Several detectors are commonly coupled with gas chromatography for this purpose.

Mass Spectrometry (MS): The mass spectrometric detector (MSD) is widely used for the analysis of methoxypyrazines due to its high sensitivity and molecular specificity. bio-conferences.org It allows for the positive identification of this compound based on its unique mass spectrum. For quantitative analysis of trace amounts, operating the MS in selected ion monitoring (SIM) mode enhances sensitivity by focusing only on specific ion fragments characteristic of the target analyte. mdpi.comnih.gov

Nitrogen Phosphorus Detector (NPD): The Nitrogen Phosphorus Detector (NPD) is highly selective and very sensitive to nitrogen-containing compounds, making it well-suited for pyrazine analysis. bio-conferences.orgd-nb.info This detector's operating principle involves the thermionic emission from a heated alkali salt bead, which selectively ionizes nitrogen and phosphorus compounds. While highly sensitive, direct injection of a sample may not provide low enough detection limits, often necessitating a pre-concentration step. bio-conferences.org

Time-of-Flight (TOF) Detector: A Time-of-Flight (TOF) detector, particularly when used as a mass analyzer in a GC-MS system (GC-TOF-MS), offers high-speed data acquisition and excellent mass accuracy. bio-conferences.org This capability is advantageous for resolving target compounds from matrix interferences and providing confident identification, especially in complex samples like wine. bio-conferences.org

Limits of Detection (LOD) and Quantification (LOQ)

The Limits of Detection (LOD) and Quantification (LOQ) are crucial performance characteristics of an analytical method, defining the lowest concentration of an analyte that can be reliably detected and quantified, respectively. For potent aroma compounds like methoxypyrazines, which have sensory thresholds in the low ng/L range, analytical methods must achieve correspondingly low detection limits. nih.gov

While specific LOD and LOQ values for this compound are not extensively documented, data from methods developed for structurally similar methoxypyrazines demonstrate the sensitivity of modern analytical techniques. These methods are capable of reaching quantification limits well below the sensory perception thresholds of these compounds.

Table 1: Examples of LOQs for Various Methoxypyrazines Using GC-MS Techniques

| Compound | Method | Limit of Quantification (LOQ) (ng/L) |

| 3-isopropyl-2-methoxypyrazine (IPMP) | MDGC-MS | 0.260 |

| 3-sec-butyl-2-methoxypyrazine (SBMP) | MDGC-MS | 0.130 |

| 3-isobutyl-2-methoxypyrazine (IBMP) | MDGC-MS | 0.267 |

| Various Alkyl-methoxypyrazines | GC-MS | 6.10 - 31.2 |

Data sourced from studies on similar methoxypyrazine compounds to illustrate typical analytical sensitivity. mdpi.comresearchgate.net

Accuracy, Precision, Linearity, and Robustness of Analytical Methods

Method validation is essential to ensure that analytical results are reliable. The key parameters of accuracy, precision, linearity, and robustness are established to demonstrate a method's suitability for its intended purpose. europa.euresearchgate.netnih.govgavinpublishers.com

Accuracy: Accuracy reflects the closeness of a measured value to a true or accepted value. In the analysis of methoxypyrazines, it is often assessed through recovery studies, where a known amount of the analyte is added to a sample matrix and then measured. Methods for similar methoxypyrazines have demonstrated excellent accuracy, with recovery rates typically ranging from 75.2% to 118%. researchgate.net

Precision: Precision measures the degree of agreement among a series of individual measurements under the same conditions. It is usually expressed as the relative standard deviation (RSD). For trace-level analysis of methoxypyrazines, validated methods show high precision, with RSD values often below 20%. researchgate.net

Linearity: Linearity indicates the ability of a method to produce test results that are directly proportional to the concentration of the analyte within a given range. europa.eugavinpublishers.com This is confirmed by analyzing a series of standards and is typically demonstrated by a high coefficient of determination (R²) for the calibration curve, with values greater than 0.995 being common. researchgate.netnih.gov

Robustness: Robustness is the capacity of a method to remain unaffected by small, deliberate variations in method parameters, demonstrating its reliability during normal use. The successful application of these analytical methods to various complex matrices, such as different styles of wine, indicates their robustness. bio-conferences.org

Table 2: Method Validation Parameters for Methoxypyrazine Analysis

| Parameter | Typical Performance |

| Accuracy (Recovery) | 75.2% - 118% |

| Precision (RSD) | < 20% |

| Linearity (R²) | > 0.995 |

Performance data based on validated methods for similar methoxypyrazine compounds. researchgate.net

Use of Internal Standards and Deuterated Analogs for Quantitative Analysis

To ensure the highest degree of accuracy and reproducibility in quantitative analysis, especially when dealing with multi-step sample preparation procedures, the use of an internal standard (IS) is critical. bio-conferences.org An IS is a compound with similar chemical properties to the analyte, which is added to the sample in a known concentration at the beginning of the analytical process.

For mass spectrometry-based methods, the "gold standard" is the use of stable isotope-labeled analogs of the target analyte, such as deuterated methoxypyrazines (e.g., 3-isobutyl-2-[2H3]-methoxypyrazine). These deuterated standards are chemically almost identical to their non-deuterated counterparts, meaning they behave similarly during extraction, concentration, and chromatographic separation. However, they are easily distinguished by the mass spectrometer due to their difference in mass. mdpi.com This approach, known as stable isotope dilution analysis (SIDA), effectively corrects for any analyte loss during sample workup and variations in instrument response, leading to highly accurate and precise quantification.

Biological Interactions and Ecological Significance

Role in Inter-Species Communication

Pyrazines are crucial semiochemicals that mediate both intraspecific and interspecific communication. tugraz.at They can function as alarm pheromones to warn nestmates of danger, as trail pheromones to guide foraging, or as attractants and deterrents. tugraz.atmdpi.com

While 2-Ethyl-5-methoxypyrazine itself has not been definitively identified as an alarm pheromone, numerous structurally similar pyrazine (B50134) analogs are key components of the alarm signaling system in the red imported fire ant, Solenopsis invicta. The primary alarm pheromone component isolated from the mandibular gland of S. invicta is 2-ethyl-3,6-dimethylpyrazine (EDMP). mdpi.com However, research has demonstrated that a variety of other pyrazines can elicit significant alarm responses in fire ant workers.

A study investigating the commercially available mixture of 2-ethyl-5-methylpyrazine (B82492) (2E5MP) and 2-ethyl-6-methylpyrazine (B77461) (2E6MP) found that both isomers, as well as their mixture, elicited electroantennogram (EAG) and alarm responses in S. invicta workers that were similar in intensity. mdpi.comnih.gov This indicates that fire ant olfactory receptors are sensitive to this particular substitution pattern. Furthermore, screening of various EDMP analogs revealed that methoxy-substituted pyrazines, such as 2-methoxy-3-methylpyrazine, also trigger significant alarm behaviors in this species. mdpi.com This suggests that the olfactory system of S. invicta is tuned to detect a range of related pyrazine structures, likely allowing for a robust and sensitive alarm communication system.

| Compound | Observed Activity | Reference |

|---|---|---|

| 2-Ethyl-3,6-dimethylpyrazine (EDMP) | Identified as a primary alarm pheromone component. | mdpi.com |

| 2-Ethyl-5-methylpyrazine (2E5MP) | Elicits significant electroantennogram (EAG) and alarm responses. | mdpi.comnih.gov |

| 2-Ethyl-6-methylpyrazine (2E6MP) | Elicits significant EAG and alarm responses, equally active to its 2E5MP isomer. | mdpi.comnih.gov |

| 2-Methoxy-3-methylpyrazine | Elicits significant alarm responses. | mdpi.com |

| 2,3,5-Trimethylpyrazine (B81540) | Elicits significant alarm responses. | mdpi.com |

| 2,3-Diethyl-5-methylpyrazine (B150936) | Elicits significant alarm responses. | mdpi.com |

The function of pyrazines as alarm pheromones is intrinsically linked to their chemo-attractant properties for conspecifics, rallying workers to a source of disturbance or a potential threat. Beyond alarm signaling, various pyrazine compounds serve as attractants in other ecological contexts. tugraz.at For instance, 3-alkyl-2-methoxypyrazines are known to be involved in the chemical communication of various insects. tugraz.at While specific chemo-attractant or repellent studies on this compound are limited, the activities of its analogs suggest a high potential for such roles. The ability of these molecules to be detected at very low concentrations makes them highly efficient signals for both attraction and repulsion. tugraz.at

Antimicrobial Properties

Volatile organic compounds (VOCs) produced by microbes are increasingly recognized for their role in mediating microbial interactions, including the inhibition of competitors. Pyrazines, produced by various bacteria, have demonstrated significant antimicrobial activity against a range of plant pathogens.

Research into volatile compounds produced by the endophytic bacterium Pseudomonas putida BP25 has identified several pyrazines with potent antimicrobial effects. Among these is 2-ethyl-5-methylpyrazine, a close structural analog of this compound. This compound displayed compelling inhibitory activity against a broad spectrum of devastating plant pathogens. mdpi.comresearchgate.net

Studies using chemically synthesized 2-ethyl-5-methylpyrazine confirmed its efficacy. It was shown to inhibit the growth of oomycetes such as Phytophthora capsici and Pythium myriotylum, as well as a variety of fungal pathogens including Rhizoctonia solani, Colletotrichum gloeosporioides, Athelia rolfsii, Gibberella moniliformis, and Magnaporthe oryzae. mdpi.comresearchgate.net In another study, 2-ethyl-5-methylpyrazine was effective in reducing contamination from Phytophthora rot on black pepper cuttings at a concentration of 21 μg/mL. mdpi.com This broad-spectrum activity highlights the potential of microbially-derived pyrazines in the biological control of plant diseases.

| Pathogen Species | Pathogen Type | Observed Effect | Reference |

|---|---|---|---|

| Phytophthora capsici | Oomycete | Inhibitory Activity | mdpi.comresearchgate.net |

| Pythium myriotylum | Oomycete | Inhibitory Activity | researchgate.net |

| Rhizoctonia solani | Fungus | Inhibitory Activity | researchgate.net |

| Colletotrichum gloeosporioides | Fungus | Inhibitory Activity | mdpi.comresearchgate.net |

| Magnaporthe oryzae | Fungus | Inhibitory Activity | researchgate.net |

The precise molecular mechanisms by which this compound exerts its antimicrobial effects are not fully elucidated. However, studies on other pyrazine compounds and related heterocyclic structures provide insight into potential modes of action. For the pyrazine 2,5-bis(1-methylethyl)-pyrazine, transcriptional reporter assays in E. coli revealed a dual mechanism: at lower concentrations, it induced a cell-wall damage response, while at higher concentrations, it caused a strong DNA damage response. nih.gov

Another plausible mechanism, observed in the related quinoxaline (B1680401) 1,4-di-N-oxides, involves the generation of reactive oxygen species (ROS). These compounds are metabolized by bacteria into reduced products that generate ROS and hydroxyl radicals, leading to oxidative damage to DNA and other cellular components, ultimately causing cell death. frontiersin.org This bioreductive activation is particularly effective under anaerobic conditions. Given that alkaloids as a class can disrupt cell membranes, inhibit nucleic acid synthesis, and interfere with metabolic pathways, it is likely that pyrazines employ one or more of these general strategies to inhibit microbial growth. nih.gov

Olfactory Receptor Interactions at the Molecular Level

The biological activity of a volatile compound like this compound begins with its detection by olfactory receptors (ORs). The specificity and sensitivity of these interactions determine the behavioral or physiological response of the organism. While data for this compound is not available, research on its isomers and other pyrazines has begun to deorphanize the specific receptors involved in their detection.